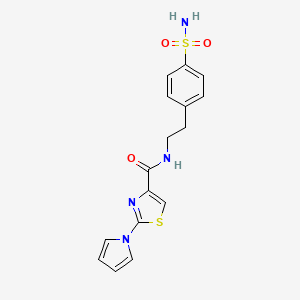
2-(1H-pyrrol-1-yl)-N-(4-sulfamoylphenethyl)thiazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-(1H-pyrrol-1-yl)-N-(4-sulfamoylphenethyl)thiazole-4-carboxamide" is a chemical entity that appears to be designed for biological activity, given its structural features that are common in drug design, such as a pyrrole ring, a sulfamoyl group, and a thiazole carboxamide moiety. These structural motifs are often explored for their potential interactions with biological targets, such as enzymes or receptors.
Synthesis Analysis
The synthesis of related compounds often involves multi-step organic reactions, starting from simple precursors to achieve the desired complex structures. For instance, the synthesis of N-aryl-1-(4-sulfamoylphenyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamides involves the formation of the pyrazole ring and the introduction of the sulfamoyl group, which is a key functional group for interaction with biological targets . Similarly, the synthesis of 1H-pyrazole-3-carboxamide derivatives from 1H-pyrazole-3-carboxylic acid via acid chloride intermediates demonstrates the versatility of carboxamide formation reactions . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of multiple heterocyclic rings, which can significantly influence the compound's biological activity. The pyrrole ring, for example, is a common motif in many biologically active molecules and can engage in pi-stacking interactions and hydrogen bonding . The thiazole ring is another heterocycle that can contribute to binding affinity and specificity through its sulfur atom and the amide functionality .
Chemical Reactions Analysis
Compounds with similar structures have been shown to undergo various chemical reactions. For example, pyrrolidine-1-carboxamides can undergo ring opening in the presence of acid to form new structures . Additionally, the presence of a carboxamide group can lead to reactions such as amide bond formation or hydrolysis, which are important in the context of drug metabolism and chemical stability .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their functional groups and overall molecular architecture. The presence of a sulfamoyl group can enhance water solubility due to its polar nature, which is beneficial for biological applications . The carboxamide linkage is typically stable under physiological conditions, contributing to the compound's metabolic stability . Moreover, the presence of aromatic rings like pyrrole and thiazole can increase the compound's ability to interact with hydrophobic pockets within biological targets .
科学的研究の応用
Synthesis and Derivative Development
Synthesis Techniques : Compounds related to 2-(1H-pyrrol-1-yl)-N-(4-sulfamoylphenethyl)thiazole-4-carboxamide have been synthesized using various methods, including chain heterocyclization and reactions with ethyl acetoacetate or ethylcyanoacetate (Vovk, Pinchuk, Tolmachov, & Gakh, 2010; Basavarajaiah & Mruthyunjayaswamy, 2008).
Derivative Formation : Research has explored the creation of various derivatives of this compound, focusing on their potential biological activities, such as antimicrobial and antiviral properties (Zykova et al., 2018; Mert, Yaglıoglu, Demirtaş, & Kasımoğulları, 2014).
Biological Activity
Antimicrobial and Antiviral Properties : Several studies have reported the antimicrobial and antiviral potential of derivatives, highlighting their efficacy against various pathogens and viruses (Gein et al., 2019; Palkar et al., 2017).
Anticancer Activity : Some derivatives have shown promise in anticancer research, exhibiting activities against various cancer cell lines, and have been compared for potential therapeutic applications (Li et al., 2015; Gomha, Riyadh, Mahmmoud, & Elaasser, 2015; Rasal, Sonawane, & Jagtap, 2020).
Chemical Properties and Mechanism of Action
Chemical Structure Analysis : The chemical structure and properties of these compounds have been extensively studied, providing insights into their potential mechanisms of action and applications in drug development (Srivastava et al., 1977; Yıldırım, Kandemirli, & Demir, 2005).
Mechanistic Studies : Investigations into the synthesis process and molecular interactions of these compounds contribute to understanding their biological activities and potential use in therapeutic contexts (Davoodnia et al., 2010; Bijev, Prodanova, & Nankov, 2003).
特性
IUPAC Name |
2-pyrrol-1-yl-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S2/c17-25(22,23)13-5-3-12(4-6-13)7-8-18-15(21)14-11-24-16(19-14)20-9-1-2-10-20/h1-6,9-11H,7-8H2,(H,18,21)(H2,17,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICIGDSKVOOTCER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NC(=CS2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-pyrrol-1-yl)-N-(4-sulfamoylphenethyl)thiazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-(2-((2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)amino)-2-oxoacetamido)benzoate](/img/structure/B2508454.png)
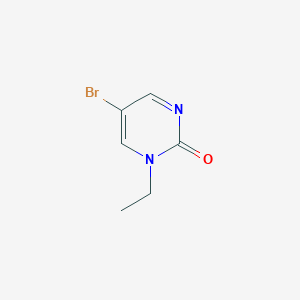

![3-(4-chlorophenylsulfonamido)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2508461.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2508463.png)
![2-[4-(Morpholin-4-ylsulfonyl)phenyl]isoindolin-1-imine hydrobromide](/img/structure/B2508465.png)
![2-Cyclopropyl-4-methyl-6-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2508466.png)
![2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2508467.png)
![methyl (3E)-3-{[(2,4-dichlorophenyl)methoxy]imino}-2-(phenylformamido)propanoate](/img/structure/B2508469.png)
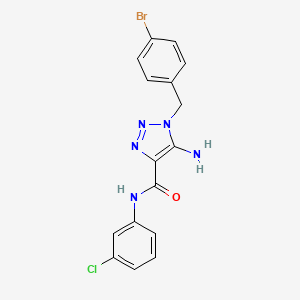
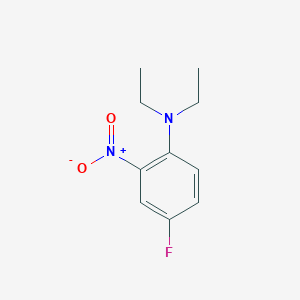
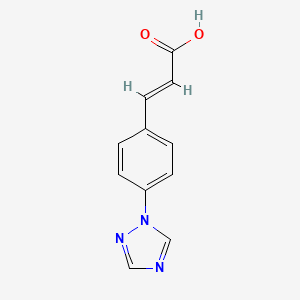
![2-[2-Methyl-5-(trifluoromethylsulfonyl)phenyl]isoindole-1,3-dione](/img/structure/B2508477.png)